4-(Trifluoromethyl)thiophenol
Overview
Description
4-(Trifluoromethyl)thiophenol is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their utility in various chemical reactions and their potential applications in materials science, pharmaceuticals, and agrochemicals.
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)thiophenol and its derivatives can be achieved through several methods. One approach involves the electrochemical trifluoromethylation of thiophenols using sodium trifluoromethanesulfinate, which proceeds without metal catalysts and oxidants, offering moderate to good yields and the possibility of scaling up . Another method includes the trifluoroacetic acid-catalyzed thiophenylmethylation of phenols via a domino three-component reaction in water, which has a wide substrate scope and can lead to various thiophenylmethylated products .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)thiophenol-related compounds can be complex and diverse. For instance, the synthesis of electroactive phenol-based polymers involves the formation of compounds with multiple thiophene units attached to a phenol core . Additionally, the crystal structure of certain trifluoromethylated compounds has been determined, revealing the presence of intermolecular non-covalent interactions that stabilize the molecular network .
Chemical Reactions Analysis
4-(Trifluoromethyl)thiophenol and its analogs participate in a variety of chemical reactions. These include the formation of ketosulfides or pyran derivatives when reacted with 4-methylthiophenol , and the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one using electrophilic trifluoromethylthio species generated in situ . The reactivity of these compounds is influenced by the presence of the trifluoromethyl group, which can affect the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)thiophenol derivatives have been characterized using various analytical techniques. Vibrational spectroscopy and quantum chemical calculations have been employed to investigate the molecular vibrations of 4-trifluoromethylphenol, providing insights into the compound's structure and behavior . Additionally, the antibacterial activity of certain trifluoromethylated compounds has been evaluated, demonstrating their potential as bioactive molecules .
Scientific Research Applications
General Uses of 4-(Trifluoromethyl)thiophenol
- Scientific Field : Organic Synthesis, Pharmaceuticals, Agrochemicals
- Summary of Application : 4-(Trifluoromethyl)thiophenol is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
- Results/Outcomes : The outcomes would also depend on the specific application. In general, this compound is valuable for its role in the synthesis of various organic compounds, pharmaceuticals, and agrochemicals .
Application in Cancer Research
- Scientific Field : Cancer Research
- Summary of Application : 4-(Trifluoromethyl)thiophenol has been used in the synthesis of a novel series of symmetrically tetra-substituted thiophenyl zinc(II)phthalocyanines (RS)4ZnPcs 4a–c, which have shown promising antitumor activity .
- Methods of Application/Experimental Procedures : The compound was used to synthesize novel 4-thiophenyl-phthalonitriles precursors 3(a–c) from their substituted thiophenols 2(a–c). These precursors were then used to create the (RS)4ZnPcs 4a–c .
- Results/Outcomes : Preliminary studies showed that electronic factors in the trifluoromethyl moiety attached to the ZnPc skeleton had a significant effect on the antitumor activity of the newly synthesized (RS)4ZnPcs 4a–c. In particular, the ZnPc 4c showed promising anticancer activity against tested human cancer cell lines .
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethyl)benzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMLRSZJUIKVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231801 | |
Record name | 4-(Trifluoromethyl)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiophenol | |
CAS RN |
825-83-2 | |
Record name | 4-(Trifluoromethyl)thiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90231801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)benzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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